methyl2-(3-ethoxyazetidin-3-yl)acetatehydrochloride

Description

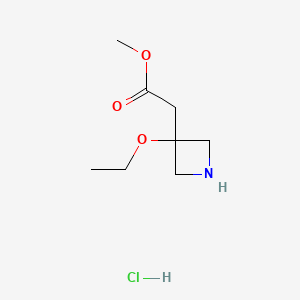

Methyl 2-(3-ethoxyazetidin-3-yl)acetate hydrochloride is a heterocyclic compound featuring a four-membered azetidine ring substituted with an ethoxy group at the 3-position. The molecule also contains a methyl ester group linked via an acetate moiety and exists as a hydrochloride salt. Its molecular formula is C₈H₁₄ClNO₃, with a molecular weight of 215.66 g/mol. This compound likely serves as an intermediate in the synthesis of pharmaceuticals or agrochemicals, leveraging the azetidine scaffold’s ability to modulate pharmacokinetic properties such as solubility and metabolic stability .

Properties

IUPAC Name |

methyl 2-(3-ethoxyazetidin-3-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-3-12-8(5-9-6-8)4-7(10)11-2;/h9H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZWCFCPMQZGNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CNC1)CC(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl2-(3-ethoxyazetidin-3-yl)acetatehydrochloride involves several steps. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Methyl2-(3-ethoxyazetidin-3-yl)acetatehydrochloride undergoes various chemical reactions, including:

Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the azetidine ring, forming functionalized azetidines.

Suzuki–Miyaura Cross-Coupling: This reaction involves the coupling of brominated pyrazole–azetidine hybrids with boronic acids to form new carbon-carbon bonds.

Common reagents used in these reactions include DBU, NH-heterocycles, and boronic acids . The major products formed from these reactions are functionalized azetidines and new heterocyclic compounds .

Scientific Research Applications

Chemistry

Methyl 2-(3-ethoxyazetidin-3-yl)acetate hydrochloride serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to ketones or aldehydes | Various oxidizing agents |

| Reduction | Converts ester group to alcohol | Sodium borohydride |

| Substitution | Replaces Boc-protected amino group | Methanesulfonyl chloride |

Biology

Research into the biological activity of this compound has revealed its potential interactions with various biomolecules. Studies indicate that it may exhibit properties beneficial for drug development, particularly in targeting specific biological pathways .

Medicine

The compound is under investigation as a precursor for pharmaceutical compounds, particularly those targeting estrogen receptors, which are implicated in several cancers . This research suggests that derivatives of methyl 2-(3-ethoxyazetidin-3-yl)acetate hydrochloride could play a role in developing treatments for hormone-related cancers.

Industrial Applications

In industry, methyl 2-(3-ethoxyazetidin-3-yl)acetate hydrochloride is utilized in the development of new materials and chemical processes. Its role as an intermediate facilitates the production of novel compounds with desirable properties for various applications .

Case Studies

-

Pharmaceutical Development:

A study explored the use of methyl 2-(3-ethoxyazetidin-3-yl)acetate hydrochloride as a precursor for synthesizing estrogen receptor modulators. The research highlighted its potential in creating compounds that could effectively target cancer cells while minimizing side effects associated with traditional therapies . -

Green Chemistry Approaches:

Recent advancements have demonstrated greener synthetic routes for producing this compound, emphasizing reduced waste and energy consumption. These methods utilize environmentally friendly solvents and reagents, aligning with sustainable chemistry principles .

Mechanism of Action

The mechanism of action of methyl2-(3-ethoxyazetidin-3-yl)acetatehydrochloride involves its interaction with molecular targets and pathways in biological systems. The azetidine ring is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine Derivatives with Varied Substituents

a) Azetidin-3-ol Hydrochloride (C₃H₈ClNO)

- Key Features : Contains a hydroxyl group at the 3-position of the azetidine ring.

- Comparison: The absence of an ethoxy group and acetate ester in this compound reduces its steric bulk and lipophilicity compared to the target compound.

- Applications : Used as a building block for more complex azetidine derivatives in drug discovery.

b) 3-Methylazetidin-3-ol Hydrochloride

- Key Features : A methyl group replaces the ethoxy substituent at the 3-position.

- Comparison : The methyl group provides steric hindrance without the electron-donating effects of an ethoxy group. This difference could influence reactivity in nucleophilic substitution reactions or interactions with biological targets .

Heterocyclic Compounds with Alternative Ring Systems

a) Methyl 2-(3-Amino-1,1-dioxo-1λ⁶-thietan-3-yl)acetate Hydrochloride (C₆H₁₂ClNO₄S)

- Key Features : Replaces the azetidine ring with a 1,1-dioxothietane (sulfur-containing four-membered ring).

- Comparison : The sulfone group introduces strong electron-withdrawing effects, altering electronic properties and reactivity. The molecular weight (229.68 g/mol) is higher due to the sulfur atom, which may affect solubility and bioavailability .

b) Ethyl 2-Amino-2-(3-Chloropyridin-4-yl)acetate Hydrochloride (C₉H₁₂Cl₂N₂O₂)

- Key Features: Features a pyridine ring instead of azetidine, with an amino and chlorine substituent.

- Comparison : The aromatic pyridine ring contributes to π-π stacking interactions in biological systems, while the chlorine atom enhances electrophilic reactivity. The ethyl ester group increases lipophilicity compared to the methyl ester in the target compound .

Compounds with Similar Ester and Salt Functionalities

a) Methyl 2-(3-(Aminomethyl)phenyl)acetate Hydrochloride

- Key Features: Contains a phenyl ring with an aminomethyl substituent instead of an azetidine.

- Comparison : The aromatic phenyl group enhances rigidity and may improve binding to hydrophobic pockets in proteins. However, the lack of a heterocyclic ring reduces conformational constraint compared to azetidine derivatives .

b) Ethyl 2-(Methylamino)-2-(Pyridin-3-yl)acetate Dihydrochloride (C₁₀H₁₆Cl₂N₂O₂)

- Key Features : Includes a pyridine ring and a dihydrochloride salt.

- Comparison: The dihydrochloride salt form increases water solubility but may complicate purification.

Structural and Functional Analysis Table

Biological Activity

Methyl 2-(3-ethoxyazetidin-3-yl)acetate hydrochloride is a compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, exploring mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Methyl 2-(3-ethoxyazetidin-3-yl)acetate hydrochloride is characterized by its azetidine ring, which is known for its versatility in forming derivatives with various biological activities. The presence of the ethoxy group on the azetidine ring influences its chemical reactivity and biological interactions.

The compound acts primarily as a receptor inverse agonist , modulating the activity of specific receptors in the body. This mechanism is crucial for its potential therapeutic applications, particularly in treating cognitive disorders. The interaction with receptors can lead to various downstream effects, including modulation of neurotransmitter release and alterations in neuronal signaling pathways .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of methyl 2-(3-ethoxyazetidin-3-yl)acetate hydrochloride. In vitro evaluations demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. Compounds derived from this structure exhibited neuroprotective effects against oxidative stress and apoptosis in neuronal cells, suggesting potential applications in treating neurodegenerative disorders .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Preliminary tests indicated that derivatives of azetidine compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. Structure-activity relationship studies revealed that modifications to the azetidine ring can enhance antibacterial efficacy, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Neuroprotective Activity

In a study focusing on neuroprotection, several derivatives of methyl 2-(3-ethoxyazetidin-3-yl)acetate hydrochloride were synthesized and tested for their ability to inhibit AChE. The most active compound showed comparable inhibition levels to established AChE inhibitors such as rivastigmine. This suggests that these derivatives could be developed into new treatments for Alzheimer's disease .

Case Study 2: Antimicrobial Evaluation

Another research effort evaluated the antimicrobial activity of this compound against a panel of pathogens. The results indicated that certain modifications significantly increased the potency against resistant strains of bacteria. For instance, one derivative demonstrated a minimum inhibitory concentration (MIC) that was substantially lower than that of traditional antibiotics, indicating its potential as a novel antibacterial agent .

Data Summary

The following table summarizes key findings related to the biological activity of methyl 2-(3-ethoxyazetidin-3-yl)acetate hydrochloride:

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of methyl 2-(3-ethoxyazetidin-3-yl)acetate hydrochloride?

- Answer: The compound contains an azetidine ring substituted with an ethoxy group at the 3-position and a methyl ester group via an acetate linker. Its molecular formula is C₈H₁₄ClNO₃, with a molecular weight of 219.66 g/mol (calculated from PubChem data). Key properties include solubility in polar solvents (e.g., methanol, DMSO), sensitivity to hydrolysis under acidic/basic conditions, and a melting point influenced by crystallinity (determined via differential scanning calorimetry). Structural validation methods include ¹H/¹³C NMR, FT-IR for functional groups, and LC-MS for purity assessment .

Q. What synthetic routes are commonly employed for methyl 2-(3-ethoxyazetidin-3-yl)acetate hydrochloride?

- Answer: A two-step approach is typical:

- Step 1: Synthesis of the azetidine core via cyclization of 1,3-diols or halogenated precursors under basic conditions (e.g., K₂CO₃ in DMF).

- Step 2: Esterification of the acetate moiety using methyl chloroacetate in the presence of a coupling agent (e.g., DCC) or direct alkylation.

- Key considerations: Temperature control (40–60°C) minimizes side reactions, and inert atmospheres (N₂/Ar) prevent oxidation of the azetidine ring .

Q. How can researchers characterize the purity and stability of this compound?

- Answer:

- Purity: Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 210–220 nm.

- Stability: Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic LC-MS analysis detect degradation products (e.g., ester hydrolysis to carboxylic acid). Store at −20°C under anhydrous conditions to prevent moisture-induced decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

- Answer:

- Design of Experiments (DoE): Apply factorial designs (e.g., 2³) to test variables like temperature, solvent polarity (DMF vs. THF), and catalyst loading. Response surface methodology (RSM) identifies optimal conditions.

- Case Study: A 15% yield increase was achieved by switching from DMF to acetonitrile, reducing ring-opening side reactions .

- In-line Analytics: Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real time .

Q. What computational methods can predict the compound’s interaction with biological targets?

- Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to simulate binding to receptors (e.g., GPCRs or ion channels). The ethoxy group’s steric effects and ester’s hydrogen-bonding capacity are critical for affinity.

- MD Simulations: GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories.

- SAR Studies: Compare with analogs (e.g., methyl 2-(3-methoxyazetidin-3-yl)acetate) to identify pharmacophore requirements .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer:

- Meta-analysis: Systematically review assay conditions (e.g., cell lines, incubation time) across studies. For example, IC₅₀ discrepancies in kinase inhibition may arise from ATP concentration variations.

- Dose-Response Curves: Re-evaluate activity using standardized protocols (e.g., NIH Assay Guidance Manual).

- Off-Target Screening: Use proteome-wide affinity profiling (e.g., CETSA) to identify confounding interactions .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

- Answer:

- Prodrug Design: Replace the methyl ester with a pivaloyloxymethyl (POM) group to resist esterase cleavage.

- Isotope Labeling: Synthesize deuterated analogs at metabolically vulnerable positions (e.g., α-hydrogens) to slow CYP450-mediated oxidation.

- Microsomal Assays: Incubate with rat/human liver microsomes (RLM/HLM) to identify metabolic hotspots .

Q. How do structural analogs of this compound compare in terms of reactivity and bioactivity?

- Answer:

- Reactivity: Analogs with bulkier substituents (e.g., tert-butyl instead of ethoxy) exhibit slower hydrolysis but reduced solubility.

- Bioactivity: Fluorination at the azetidine 4-position (e.g., 3-ethoxy-4-fluoroazetidine) enhances blood-brain barrier penetration in CNS-targeted studies.

- Table:

| Analog | Modification | LogP | IC₅₀ (μM) |

|---|---|---|---|

| Parent compound | None | 1.2 | 5.8 |

| 3-Methoxy analog | Methoxy substitution | 0.9 | 8.1 |

| 4-Fluoro-3-ethoxy analog | Fluorine addition | 1.5 | 3.2 |

| . |

Methodological Notes

- Synthesis Optimization: Prioritize green chemistry principles (e.g., solvent-free cyclization) to align with NIH sustainability guidelines.

- Data Reproducibility: Use QC protocols like USP〈1225〉 for analytical method validation.

- Ethical Compliance: Adhere to ICH guidelines for preclinical studies, ensuring proper disposal of hazardous intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.